molecular formula C6H7N5 B12825494 5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide

5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide

Cat. No.: B12825494
M. Wt: 149.15 g/mol
InChI Key: IMXRIYVTODYAFA-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild and can include various functional groups such as arylhalides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and catalysts to facilitate the cyclization process. The development of efficient and environmentally friendly methods is a key focus in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide is unique due to its specific substitution pattern on the imidazole ring, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5-amino-1-methylimidazole-4-carboximidoyl cyanide

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(6(11)9)4(8)2-7/h3,8H,9H2,1H3

InChI Key

IMXRIYVTODYAFA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1N)C(=N)C#N

Origin of Product

United States

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